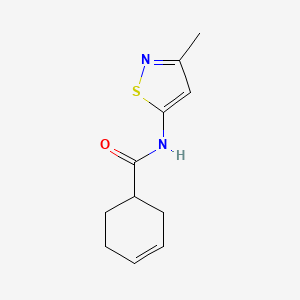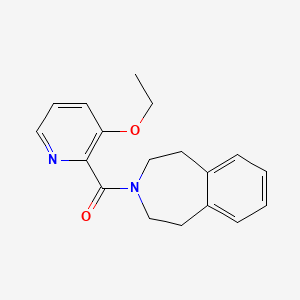![molecular formula C11H18N4O B7585066 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA belongs to the class of pyrrolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can inhibit the activity of COX-2, reduce the production of pro-inflammatory cytokines, and modulate the activity of GABA receptors. In vivo studies have shown that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has also been shown to have anxiolytic and sedative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its diverse biological activity, which makes it a useful tool for studying various biological processes. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its potential toxicity, which requires careful handling and disposal. Additionally, the exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. One area of interest is the development of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one-based drug delivery systems, which could improve the efficacy and safety of various drugs. Another area of interest is the investigation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one's effects on other biological processes, such as cell signaling and gene expression. Additionally, the development of new synthetic methods for 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one could improve its availability and purity, which could facilitate further research.
Métodos De Síntesis
The synthesis of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one involves the reaction of 1-methylpyrazole-3-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with 2-oxo-1-pyrrolidine acetamide to yield 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. The purity of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In pharmacology, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors. In material science, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been used as a building block for the synthesis of various polymers and dendrimers.
Propiedades
IUPAC Name |
3-[(1-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-7-4-9(11(15)16)12-10-5-6-14(3)13-10/h5-6,8-9H,4,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTYSSPJRZROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)
